(2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
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Overview
Description
(2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one is a synthetic organic compound characterized by the presence of a hydroxyphenyl group and a triazirinylphenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with appropriate reagents to introduce the hydroxy group.
Introduction of the Triazirinyl Group: The triazirinyl group is introduced through a reaction involving a triazirine precursor and the hydroxyphenyl intermediate.
Coupling Reaction: The final step involves coupling the hydroxyphenyl and triazirinyl intermediates through a propenone linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propenone linkage can be reduced to form a saturated compound.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the triazirinyl group can participate in covalent bonding and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-EN-1-one: Lacks the triazirinyl group, making it less reactive in certain chemical reactions.
(2E)-1-(4-Methoxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
(2E)-1-(4-Hydroxyphenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one is unique due to the presence of both hydroxyphenyl and triazirinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-8-4-12(5-9-14)15(20)10-3-11-1-6-13(7-2-11)18-16-17-18/h1-10,19H/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSBOUBBBVNI-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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